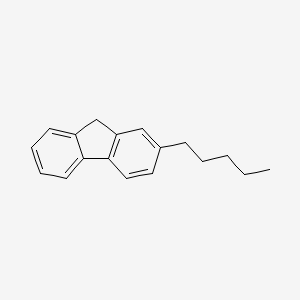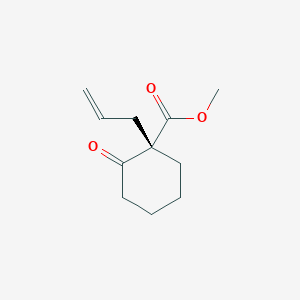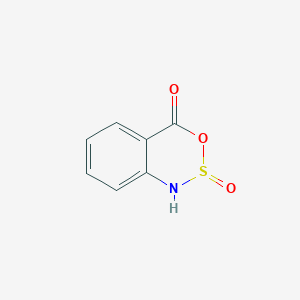
Versiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Versiol is a compound derived from the fungus Paraconiothyrium speciesThis compound and its derivatives have shown promising results in inhibiting the growth of certain cancer cells, making it a subject of interest in cancer research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Versiol involves bioassay-guided fractionation of extracts from the Paraconiothyrium species. This process includes the isolation of this compound derivatives through the interpretation of combined mass spectrometry and two-dimensional nuclear magnetic resonance spectroscopic data .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its relatively recent discovery and ongoing research. the extraction and purification processes from fungal cultures are critical steps in obtaining this compound in significant quantities.
Análisis De Reacciones Químicas
Types of Reactions
Versiol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
These derivatives have been shown to inhibit the growth of colon cancer and melanoma cells .
Aplicaciones Científicas De Investigación
Versiol has several scientific research applications, including:
Chemistry: this compound derivatives are used in organic synthesis to develop new compounds with potential therapeutic properties.
Biology: this compound is studied for its role in inhibiting the growth of cancer cells, making it a valuable tool in cancer research.
Medicine: The potential anticancer properties of this compound make it a candidate for developing new cancer treatments.
Mecanismo De Acción
The mechanism of action of Versiol involves its interaction with specific molecular targets within cancer cells. This compound and its derivatives inhibit cell growth by interfering with cellular pathways critical for cancer cell proliferation. The exact molecular targets and pathways are still being studied, but initial research indicates that this compound affects multiple signaling pathways involved in cell growth and survival .
Comparación Con Compuestos Similares
Similar Compounds
Versiol can be compared with other fungal-derived compounds known for their anticancer properties, such as:
Paclitaxel: Derived from the Pacific yew tree, used in cancer treatment.
Camptothecin: Derived from the Camptotheca acuminata tree, used in chemotherapy.
Uniqueness
This compound’s uniqueness lies in its specific origin from the Paraconiothyrium species and its distinct chemical structure, which provides a different mechanism of action compared to other known anticancer compounds. Its ability to selectively inhibit the growth of certain cancer cell lines, such as colon cancer and melanoma cells, highlights its potential as a novel therapeutic agent .
Propiedades
Número CAS |
59684-36-5 |
|---|---|
Fórmula molecular |
C16H22O3 |
Peso molecular |
262.34 g/mol |
Nombre IUPAC |
(4aS,8S,10S,10aS,10bR)-10-hydroxy-4a,8,10b-trimethyl-2,3,8,9,10,10a-hexahydrobenzo[f]chromen-1-one |
InChI |
InChI=1S/C16H22O3/c1-10-8-11-4-6-15(2)16(3,13(18)5-7-19-15)14(11)12(17)9-10/h4,6,8,10,12,14,17H,5,7,9H2,1-3H3/t10-,12+,14-,15+,16-/m1/s1 |
Clave InChI |
SXHZNZFKZCCMFJ-ZZIHQOKHSA-N |
SMILES isomérico |
C[C@H]1C[C@@H]([C@H]2C(=C1)C=C[C@]3([C@@]2(C(=O)CCO3)C)C)O |
SMILES canónico |
CC1CC(C2C(=C1)C=CC3(C2(C(=O)CCO3)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


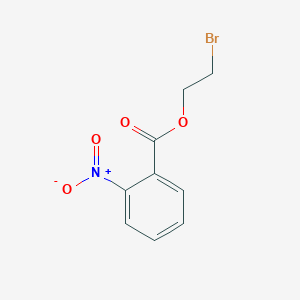
![Benzyl (3-hydroxy-2-phenylmethoxycarbonyloxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) carbonate](/img/structure/B14614907.png)
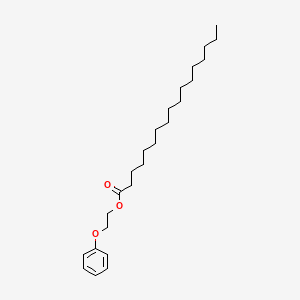
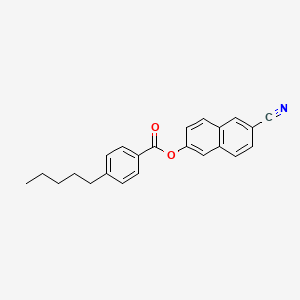
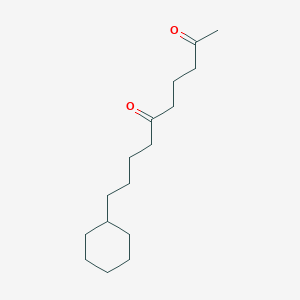
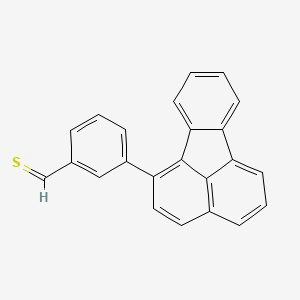
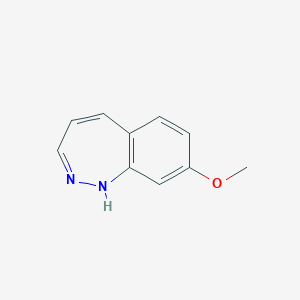
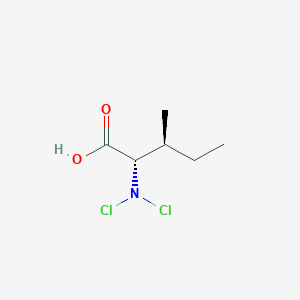
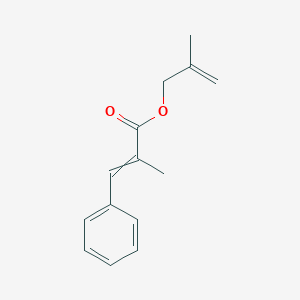
![Acetamide, N-[2-[(4-nitrobenzoyl)oxy]phenyl]-](/img/structure/B14614947.png)
